![molecular formula C15H17N5O4S2 B2887269 N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034515-94-9](/img/structure/B2887269.png)
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
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Description
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, including analogs of the compound , shows promise in insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research outlines the potential use of such compounds in agricultural pest control, highlighting their synthesis process and efficacy in insecticidal applications (Fadda et al., 2017).
Antitumor Activity
Several studies have focused on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives of the compound, exploring their antitumor activities. These derivatives have shown promising inhibitory effects on different cancer cell lines, suggesting a potential application in cancer research and therapy (Albratty et al., 2017).
Antioxidant Activity
The compound's derivatives have been evaluated for their antioxidant activity, indicating significant potential in oxidative stress-related research and applications. This includes exploring the effects of hydrogen bonding on self-assembly processes and the antioxidant activity of these compounds, offering insights into their utility in biochemical and medical research (Chkirate et al., 2019).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , as glutaminase inhibitors highlights the potential for applications in cancer metabolism research. These inhibitors are explored for their role in attenuating the growth of human lymphoma cells, both in vitro and in mouse xenograft models, pointing towards their therapeutic research applications (Shukla et al., 2012).
Metabolic Stability in Drug Development
Investigations into various 6,5-heterocycles to improve metabolic stability for dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) include modifications related to the compound in focus. These studies aim at enhancing drug design strategies by reducing metabolic deacetylation, a common challenge in drug development (Stec et al., 2011).
properties
IUPAC Name |
N-[5-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-10(21)18-15-16-9-12(25-15)26(23,24)17-5-8-20-7-4-11-3-6-19(2)13(11)14(20)22/h3-4,6-7,9,17H,5,8H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFBBKVKIULJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide |
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